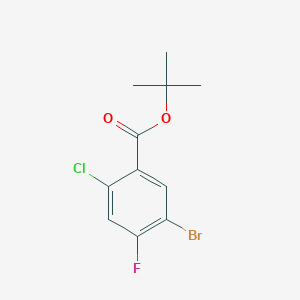

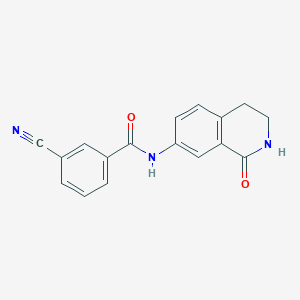

![molecular formula C21H26ClN5O B2413367 2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone CAS No. 898406-33-2](/img/structure/B2413367.png)

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective inhibitor of the protein kinase BTK, which is a key regulator of B-cell receptor signaling. In

Scientific Research Applications

Anticancer Potential

A study by Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 4-chlorophenyl substitutions. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, suggesting the anticancer potential of related compounds (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Gan et al. (2010) synthesized azole-containing piperazine derivatives, including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, which exhibited significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in combating microbial infections (Gan et al., 2010).

Structural and Electronic Properties in Anticonvulsants

Georges et al. (1989) explored the crystal structures of anticonvulsant compounds, including 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, providing insights into their structural and electronic properties. This research aids in understanding how similar compounds might interact in neurological applications (Georges et al., 1989).

Tumor DNA Methylation Processes

A study by Hakobyan et al. (2020) involved synthesizing compounds including 1-(4-alkoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenyl (chlorophenyl)propan-1-ones and examining their effects on tumor DNA methylation. This suggests potential applications in understanding and possibly influencing cancer progression (Hakobyan et al., 2020).

Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) examined N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone, for its interaction with the CB1 cannabinoid receptor. This provides valuable information for drug design targeting these receptors (Shim et al., 2002).

Antipsychotic Activity Evaluation

Bhosale et al. (2014) designed and synthesized 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, evaluating their antipsychotic activities. This research is relevant to understanding how similar compounds might behave in neurological disorders (Bhosale et al., 2014).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c22-18-6-4-17(5-7-18)16-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-2-1-3-11-25/h4-9H,1-3,10-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCFQIOSBYGRAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

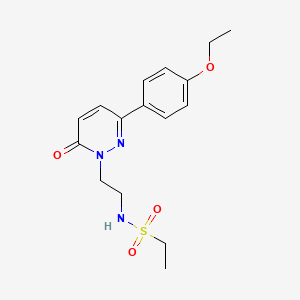

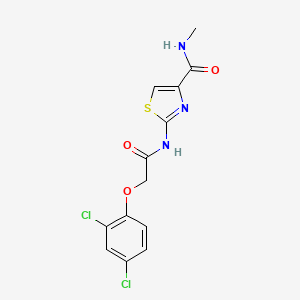

![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)

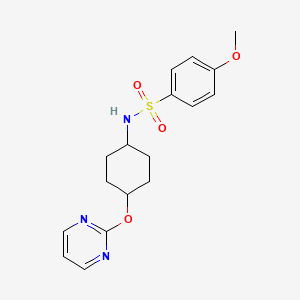

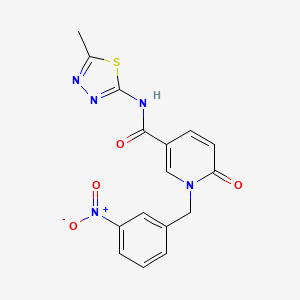

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

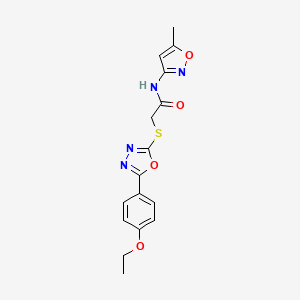

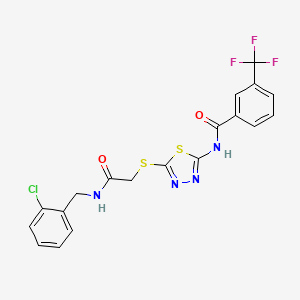

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)